molecular formula C9H11ClFNO3S B2733016 N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411270-60-3

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride

Cat. No. B2733016
CAS RN: 2411270-60-3
M. Wt: 267.7
InChI Key: WZRKSRKZDLPVCX-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMF is a sulfamoyl fluoride derivative that contains a chlorophenoxyethyl group and a methyl group. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of acetylcholinesterase (AChE), an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride binds irreversibly to the active site of AChE, leading to the accumulation of acetylcholine in the synaptic cleft and the subsequent overstimulation of cholinergic receptors. This overstimulation can lead to various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been shown to induce various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can inhibit AChE activity in a dose-dependent manner. In vivo studies have shown that N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can induce convulsions, respiratory distress, and death in animals exposed to high doses of the compound. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has also been shown to induce oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to simulate the effects of nerve agents without the associated risks and hazards. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride is also relatively easy to synthesize and can be used in a wide range of analytical methods. However, N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has several limitations, including its irreversible binding to AChE, which can make it difficult to study the effects of the compound over time. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride. One of the most significant directions is the development of new analytical methods for the detection and identification of CWAs. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been shown to be an effective simulant for nerve agents, and its use in the development of new detection methods could have significant implications for national security and public health. Other future directions include the study of the long-term effects of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride exposure, the development of new therapeutic agents that can reverse the effects of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride, and the exploration of new applications for N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride in scientific research.

Synthesis Methods

The synthesis of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride can be achieved using different methods, including the reaction of 3-chlorophenol with ethylene oxide to produce 2-(3-chlorophenoxy)ethanol, which is then reacted with N-methylsulfamoyl chloride to yield N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride. Another method involves the reaction of 2-(3-chlorophenoxy)ethanol with N-methylsulfamoyl chloride in the presence of a base, such as sodium hydroxide, to produce N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride.

Scientific Research Applications

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride is its use as a chemical warfare agent (CWA) simulant. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has been identified as a simulant for nerve agents, such as sarin and soman, due to its similar chemical structure and mechanism of action. N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride has also been used in the development of analytical methods for the detection and identification of CWAs.

properties

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)5-6-15-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRKSRKZDLPVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC(=CC=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride

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